Pseudodistomin A

Description

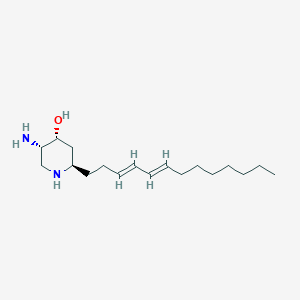

Structure

2D Structure

3D Structure

Properties

CAS No. |

106231-30-5 |

|---|---|

Molecular Formula |

C18H34N2O |

Molecular Weight |

294.5 g/mol |

IUPAC Name |

(2R,4R,5S)-5-amino-2-[(3E,5E)-trideca-3,5-dienyl]piperidin-4-ol |

InChI |

InChI=1S/C18H34N2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-16-14-18(21)17(19)15-20-16/h8-11,16-18,20-21H,2-7,12-15,19H2,1H3/b9-8+,11-10+/t16-,17+,18-/m1/s1 |

InChI Key |

SUCIRJXWHXGMLK-XTXRXAINSA-N |

SMILES |

CCCCCCCC=CC=CCCC1CC(C(CN1)N)O |

Isomeric SMILES |

CCCCCCC/C=C/C=C/CC[C@@H]1C[C@H]([C@H](CN1)N)O |

Canonical SMILES |

CCCCCCCC=CC=CCCC1CC(C(CN1)N)O |

Origin of Product |

United States |

Isolation and Natural Occurrence of Pseudodistomin a

Discovery from Marine Organisms

Pseudodistomin A was first identified as a marine natural product in the mid-1980s. Its discovery marked a notable event as it represented one of the initial instances of piperidine (B6355638) alkaloids being isolated from marine sources. nih.govclockss.orgresearchgate.net Piperidine alkaloids are more commonly found in terrestrial plants. nih.gov

Specific Tunicate and Sponge Sources (e.g., Pseudodistoma kanoko, Pseudodistoma spp.)

The primary source of this compound is the Okinawan tunicate Pseudodistoma kanoko. nih.govclockss.orgacs.orgresearchgate.netclockss.orgresearchgate.net This orange-colored compound tunicate, sometimes referred to by the Japanese name 'ichigo-boya' due to its appearance resembling a strawberry, was collected off Ie Island, Okinawa, at depths of 5 to 10 meters, for the initial isolation studies. clockss.org Pseudodistomins, as a class of piperidine alkaloids, are generally isolated from tunicates belonging to the genus Pseudodistoma. wiktionary.org While Pseudodistoma kanoko is a key source, other Pseudodistoma species have also yielded related pseudodistomins, such as pseudodistomin C nih.govresearchgate.net and pseudodistomins D–F. nih.gov Some sources also indicate the isolation of pseudodistomins from the sponge Pseudodistoma amegalarva, although the primary literature often points to tunicates of the genus Pseudodistoma as the source of this compound specifically. nih.gov

Methodologies for Natural Product Isolation

The isolation of natural products like this compound from marine organisms involves a series of extraction and purification steps. For the initial isolation of Pseudodistomins A and B from Pseudodistoma kanoko, a methanol-toluene (3:1) extract of the tunicate was prepared. clockss.org This extract was then partitioned between toluene (B28343) and water. clockss.org The aqueous layer underwent successive extractions using different solvents, including chloroform, ethyl acetate, and n-butanol. clockss.org

Bioassay-guided fractionation played a crucial role in the isolation process. clockss.org The chloroform-soluble fraction, which showed marked antispasmodic activity in preliminary screening, was subjected to further separation. clockss.org This involved silica (B1680970) gel flash column chromatography, using a solvent system of CHCl3/n-BuOH/H2O/AcOH (1.5:6:1:1). clockss.org Following this, reversed-phase high-performance liquid chromatography (HPLC) was employed for further purification, utilizing 50% MeCN with 0.1% TFA. clockss.org This process yielded an active fraction that tested positive on a ninhydrin (B49086) test on a thin-layer chromatography (TLC) plate, indicating the presence of amino compounds. clockss.org This fraction was found to contain a mixture of Pseudodistomins A and B, which were subsequently separated, initially by converting them into their acetates before ODS-HPLC separation. clockss.org

General methodologies for natural product isolation from marine organisms, which would be applicable to compounds like this compound, often involve initial and bulk extraction using various solvents depending on the polarity of the target compounds. rowan.edunih.govnih.govrsc.org This is followed by various chromatographic techniques, including column chromatography (flash chromatography, low-pressure, medium-pressure, and high-pressure liquid chromatography), partition chromatography, and solid-phase extraction (SPE). rowan.edunih.govnih.gov Hyphenated techniques, such as LC-MS and LC-NMR, are also commonly used for online detection and identification during the isolation process. nih.gov Techniques like solvent extraction using partition coefficients and crystallization may be used in the final stages of purification. rowan.edu

Structural Elucidation and Stereochemical Analysis of Pseudodistomin a

Initial Structural Proposals and Subsequent Revisions

Early investigations into the structure of Pseudodistomin A, along with related compounds like Pseudodistomin B, led to initial structural proposals. These proposals were based on the spectroscopic data available at the time. However, subsequent studies, particularly synthetic efforts, revealed inconsistencies between the data for synthetic samples based on the initial proposals and those of the natural products researchgate.net. This necessitated a revision of the proposed structures. For instance, the position of the conjugated diene in the side chain of pseudodistomins A and B was initially proposed to be at the 3',5'-position but was later revised to the 6',8'-position based on further chemical degradation experiments clockss.org.

Advanced Spectroscopic Techniques for Structure Determination

A range of advanced spectroscopic techniques has been crucial in determining and confirming the structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

NMR spectroscopy, including both ¹H and ¹³C NMR, has been fundamental in providing detailed information about the connectivity and functional groups within the this compound molecule researchgate.netscispace.combiopharmaspec.comweebly.com. Analysis of chemical shifts, coupling constants, and correlations observed in 2D NMR experiments such as COSY, HMQC (or HSQC), and HMBC has allowed for the assignment of signals to specific protons and carbons and the mapping of the carbon-carbon and carbon-heteroatom frameworks mdpi.compreprints.org.

Mass Spectrometry Applications in Structure Elucidation

Mass spectrometry (MS) has played a vital role in determining the molecular weight and elemental composition of this compound, as well as providing insights into its fragmentation patterns biopharmaspec.comweebly.comcurrenta.demdpi.compittcon.orgnih.gov. Techniques such as high-resolution mass spectrometry (HRMS) are essential for obtaining accurate mass measurements, which can be used to determine the molecular formula currenta.demdpi.com. Tandem mass spectrometry (MS/MS) provides fragmentation data that helps in piecing together the structure by analyzing the masses of fragment ions currenta.demdpi.compittcon.org. Fast atom bombardment mass spectrometry (FAB-MS) has also been applied in the study of pseudodistomins nottingham.ac.uk.

Optical Rotation and Electronic Circular Dichroism (ECD) for Chiral Analysis

Optical rotation and Electronic Circular Dichroism (ECD) spectroscopy are powerful tools for the analysis of chiral molecules like this compound mdpi.comrsc.orgucalgary.canih.govanton-paar.commdpi.com. Optical rotation measures the ability of a chiral substance to rotate plane-polarized light, providing a specific rotation value that is characteristic of a particular enantiomer anton-paar.comspcmc.ac.in. ECD spectroscopy, which measures the differential absorption of left and right circularly polarized light, can provide more detailed information about the absolute configuration and conformation of chiral molecules, particularly those containing chromophores rsc.orgucalgary.canih.govmdpi.com. These techniques have been applied to understand the stereochemical nature of this compound.

Chemical Degradation Studies for Structural Confirmation

Chemical degradation studies have been employed to break down this compound into smaller, identifiable fragments scispace.combiopharmaspec.com. Analysis of these degradation products can help confirm the presence of specific functional groups and structural subunits, providing corroborating evidence for the structure determined by spectroscopic methods biopharmaspec.comsgs.comnih.gov. For example, ozonolysis followed by reduction and acetylation was used to investigate the side-chain diene position of Pseudodistomin B, leading to the revision of its structure clockss.org.

Determination of Absolute and Relative Stereochemistry

Determining the absolute and relative stereochemistry of this compound is a critical aspect of its structural characterization weebly.comspcmc.ac.inresearchgate.netlibretexts.org. Relative stereochemistry defines the spatial relationship between multiple stereocenters within a molecule weebly.comspcmc.ac.inlibretexts.org. Absolute stereochemistry specifies the precise spatial arrangement of atoms at each chiral center, typically denoted by (R) or (S) configurations weebly.comspcmc.ac.inlibretexts.org. Techniques such as coupling constant analysis from NMR data can provide information about relative stereochemistry, particularly regarding the dihedral angles between protons clockss.org. The absolute stereochemistry of related pseudodistomins has been investigated using methods like chiral HPLC analysis and comparison with synthetic samples of known configuration clockss.orgresearchgate.netacs.orgnih.gov. Interestingly, studies on Pseudodistomin C, isolated from the same tunicate, revealed opposite absolute configurations at certain positions compared to Pseudodistomins A and B, highlighting the stereochemical diversity within this class of compounds clockss.orgacs.org.

Chiral High-Performance Liquid Chromatography (HPLC) Analysis

Chiral High-Performance Liquid Chromatography (HPLC) is a crucial technique for separating enantiomers, which are stereoisomers that are non-superimposable mirror images of each other phenomenex.com. This separation is achieved using a chiral stationary phase (CSP) within the HPLC column, which interacts differently with each enantiomer, forming transient diastereomeric complexes with distinct physicochemical properties phenomenex.comchiralpedia.com.

In the context of pseudodistomins, chiral HPLC analysis played a significant role in determining the absolute configurations of chiral centers. For instance, chiral HPLC analysis was used to reveal the absolute configurations of the C-4 and C-5 chiral centers of Pseudodistomin C as 4S and 5R. This finding was notable because these configurations were opposite to those of Pseudodistomins A and B, which were isolated from the same tunicate and shared the same planar structure for the piperidine (B6355638) nucleus acs.orgresearchgate.netmolaid.com.

Synthetic Correlation for Stereochemical Assignment

Synthetic correlation is a powerful method for confirming or assigning the absolute stereochemistry of natural products. This involves synthesizing a compound with known stereochemistry and comparing its properties, such as optical rotation or chromatographic behavior, with those of the natural product or a derivative thereof mdpi.com.

For the pseudodistomins, synthetic efforts have been instrumental in confirming their absolute configurations thieme-connect.comacs.orgnih.gov. The total synthesis of tetrahydro-pseudodistomin, the common hydrogenation product of Pseudodistomins A and B, by multiple groups provided strong evidence for the established stereochemistry of the piperidine nucleus researchgate.netclockss.org. For example, the optical rotation of the synthetic (+)-tetrahydro-pseudodistomin corresponded to that of the natural derivative, confirming the absolute stereochemistry of the piperidine ring in Pseudodistomins A and B clockss.org.

Furthermore, asymmetric synthesis routes have been developed to construct the complex piperidine core and the dienyl side chain with controlled stereochemistry acs.orggla.ac.uk. These syntheses often involve key steps such as asymmetric cycloaddition, hydroamination, and stereoselective formation of carbon-carbon bonds to establish the correct absolute and relative configurations of the multiple chiral centers present in the pseudodistomin structure thieme-connect.comnih.gov. The successful synthesis of pseudodistomin isomers or derivatives with defined stereochemistry allows for direct comparison with the natural product, providing unambiguous confirmation of its stereochemical assignment mdpi.comacs.org.

Analysis of the Piperidine Alkaloid Skeleton and Dienyl Side-Chain Architecture

This compound belongs to the class of piperidine alkaloids, characterized by a nitrogen-containing six-membered ring. Piperidine alkaloids are a diverse group of natural products, with the piperidine ring often forming a core structural element nih.gov. Pseudodistomins were among the first piperidine alkaloids isolated from marine sources acs.orgacs.orgacs.org.

Initial studies proposed the dienyl unit to be at the 3',5'-position, but this was later revised to the 6',8'-position based on chemical degradation and synthetic confirmation acs.org. The dienyl side chain's architecture, including its length and the geometry of the double bonds, contributes to the molecule's lipophilicity and potential interactions with biological targets stanford.edu. The interplay between the stereochemistry of the piperidine skeleton and the conformation and configuration of the dienyl side chain is crucial for understanding the biological activities of this compound nih.govsigmaaldrich.com.

The structural analysis of this compound has involved a combination of spectroscopic techniques, including NMR, and mass spectrometry, alongside chemical methods like hydrogenation and ozonolysis acs.orgresearchgate.netclockss.org. These studies have allowed for the detailed characterization of both the piperidine core and the dienyl side chain, revealing the intricate architecture of this marine alkaloid.

Investigations into Biological Activity and Mechanisms of Action of Pseudodistomin a

Antineoplastic and Cytotoxic Activities in Cancer Cell Lines

Pseudodistomin A has demonstrated significant antineoplastic and cytotoxic activities. capes.gov.brclockss.orgnih.gov Studies have shown its effectiveness against various cancer cell lines. For instance, this compound exhibited cytotoxic activity against murine leukemia cells, specifically L1210 and L5178Y, in in vitro assays. clockss.org

The cytotoxic potency is often expressed using IC50 values, which represent the concentration of the compound required to inhibit the growth of cells by 50%. In the case of this compound, reported IC50 values against L1210 and L5178Y cells were 2.5 µg/mL and 2.4 µg/mL, respectively. clockss.org Pseudodistomin B, a related compound, also showed cytotoxic activity against these cell lines with even lower IC50 values (0.4 µg/mL against L1210 and 0.7 µg/mL against L5178Y). clockss.org

Here is a summary of the cytotoxic activity against murine leukemia cell lines:

| Compound | Cell Line | IC50 (µg/mL) |

| This compound | L1210 | 2.5 |

| This compound | L5178Y | 2.4 |

| Pseudodistomin B | L1210 | 0.4 |

| Pseudodistomin B | L5178Y | 0.7 |

Another study investigating compounds from a South African marine ascidian Pseudodistoma sp. identified pseudodistamine, a new bis alkyl amine, which demonstrated cytotoxic activity against four different human tumor cell lines with an approximate IC50 of 6.0 μg/mL. capes.gov.br While this refers to pseudodistamine and not directly this compound, it highlights the cytotoxic potential within the Pseudodistoma genus.

Calmodulin Antagonistic Activity

A notable biological activity of this compound is its calmodulin antagonistic property. clockss.orgclockss.orgndl.go.jpsemanticscholar.org Calmodulin is a ubiquitous calcium-binding protein that plays a crucial role in regulating a wide variety of cellular processes. By antagonizing calmodulin, this compound can interfere with these calcium-mediated signaling pathways.

Both this compound and Pseudodistomin B have been shown to inhibit calmodulin-activated brain phosphodiesterase. clockss.org Their potency in this regard was reported with IC50 values of 3 x 10⁻⁵ M for both compounds. clockss.org This indicates that they are approximately three times more potent than W-7, a well-known synthetic calmodulin antagonist, in inhibiting this enzyme. clockss.org

Antiviral Properties of Related Pseudodistomins

While the primary focus for this compound has been its antineoplastic and calmodulin antagonistic activities, some related pseudodistomins have shown antiviral properties. capes.gov.br For example, Pseudodistomin E, a polyketide isolated from marine sponges of the Pseudodistoma genus, has been reported to exhibit antiviral activity against certain viruses. ontosight.ai This suggests that the Pseudodistoma genus can be a source of compounds with diverse biological activities, including potential antiviral effects, although specific antiviral properties of this compound itself are not prominently detailed in the provided search results.

Elucidation of Molecular Mechanisms of Action

Understanding the molecular mechanisms by which this compound exerts its biological effects is crucial for assessing its therapeutic potential. This involves identifying the specific biological targets it interacts with and the cellular pathways it modulates.

Interaction with Specific Biological Targets

This compound's biological activities are mediated through its interaction with specific molecular targets within cells. The most well-established target is calmodulin, which it antagonizes. clockss.orgclockss.orgndl.go.jpsemanticscholar.org This interaction with calmodulin directly contributes to its observed biological effects, particularly those related to calcium signaling.

Identifying and characterizing the interaction of small molecules like this compound with biological targets often involves various experimental and computational techniques, such as molecular docking and biophysical methods. drughunter.comopenaccessjournals.comnih.gov While the search results confirm calmodulin as a target, detailed studies on other potential direct binding partners of this compound are not extensively described. However, the cytotoxic activity suggests potential interactions with targets involved in cell growth and survival pathways.

Cellular Pathway Modulation Studies

Beyond direct target binding, this compound can modulate various cellular pathways, leading to its observed biological outcomes. Given its calmodulin antagonistic activity, it is expected to influence calcium-dependent signaling pathways that regulate processes like cell proliferation, apoptosis, and cytoskeletal dynamics.

While specific detailed studies on the modulation of cellular pathways by this compound were not extensively found within the provided search results, research on other cytotoxic compounds and calmodulin antagonists indicates potential areas of investigation. For example, some antineoplastic agents modulate pathways such as PI3K/Akt/mTOR, NF-κB, and MAPK cascades, which are involved in cell survival, proliferation, and inflammation. nih.govresearchgate.net Further research is needed to specifically delineate how this compound impacts these or other relevant pathways in cancer cells and other biological systems. Studies on the synthesis of pseudodistomin derivatives and related compounds sometimes mention their biological properties, hinting at ongoing efforts to understand their mechanisms. nih.govdntb.gov.uadntb.gov.uadntb.gov.uanih.govresearchgate.net

Chemical Biology and Analog Design Research of Pseudodistomin a

Chemical Proteomics and Molecular Target Identification

Chemical proteomics is a powerful approach used to identify the protein targets of small molecules within complex biological systems. This interdisciplinary field integrates synthetic chemistry, analytical chemistry, biochemistry, and cell biology to profile drug-binding proteins readthedocs.ionih.govwikipedia.org. The core principle involves using small molecules, often as probes, to selectively enrich and identify their interacting proteins, commonly employing mass spectrometry for comprehensive profiling readthedocs.iowikipedia.orgvolkamerlab.org. This methodology is crucial for understanding the mechanism of action of bioactive compounds and can reveal both intended targets and off-target interactions readthedocs.iowikipedia.org.

Techniques within chemical proteomics include probe-based and non-probe modalities wikipedia.orgvolkamerlab.org. Probe-based methods typically involve designing and synthesizing chemical probes that structurally resemble the small molecule of interest, incorporating a tag for capture or detection wikipedia.orgvolkamerlab.org. These probes can be used in activity-based protein profiling (ABPP), which focuses on enzymatic activities, or compound-centric chemical proteomics (CCCP), which investigates the molecular mechanisms of individual small molecules wikipedia.org. The captured protein targets are then identified using mass spectrometry wikipedia.org.

While chemical proteomics is a widely applied technique in natural product research for target identification wikipedia.org, specific detailed studies focusing solely on the application of chemical proteomics to identify the molecular targets of Pseudodistomin A were not extensively covered in the reviewed literature. However, the general principles of chemical proteomics are applicable to investigating the cellular binding partners and potential targets responsible for this compound's observed biological effects.

Structure-Activity Relationship (SAR) Studies for this compound and Analogs

Structure-Activity Relationship (SAR) studies are fundamental in chemical biology and drug discovery to understand how modifications to a compound's chemical structure affect its biological activity. By synthesizing and testing a series of analogs with systematic structural variations, researchers can identify key functional groups and structural features essential for activity, potency, and selectivity.

This compound and B, isolated from the tunicate Pseudodistoma kanoko, have demonstrated cytotoxic activity against murine leukemia cells, specifically L1210 and L5178Y. Early studies noted that Pseudodistomins A and B exhibited cytotoxic activity with IC₅₀ values of 2.5 µg/ml and 0.4 µg/ml against L1210 cells, respectively. Against L5178Y cells, the IC₅₀ values were 2.4 µg/ml for this compound and 0.7 µg/ml for Pseudodistomin B.

Interactive Table 1: Cytotoxic Activity of Pseudodistomins A and B

| Compound | L1210 Cells (IC₅₀ µg/ml) | L5178Y Cells (IC₅₀ µg/ml) |

| This compound | 2.5 | 2.4 |

| Pseudodistomin B | 0.4 | 0.7 |

Structural differences between pseudodistomin variants, such as the opposite absolute stereochemistries at the C-4 and C-5 positions observed between Pseudodistomins A/B and Pseudodistomin C, have been noted and are relevant for further biological studies and SAR investigations. SAR studies associated with pseudodistomin C have also been mentioned in the literature. Research on pseudodistomin-like analogues and their SAR has also been conducted, highlighting the importance of structural variations in this class of compounds. These studies collectively contribute to understanding which parts of the pseudodistomin structure are crucial for their biological effects and guide the design of new, potentially more potent or selective analogs.

Rational Design and Synthesis of Bioactive Analogs

Rational design and synthesis of bioactive analogs involve using structural and biological information to guide the creation of new compounds with desired properties. This approach contrasts with traditional serendipitous discovery by employing a more targeted strategy based on understanding how molecules interact with biological systems.

Efforts towards the total synthesis of pseudodistomins, such as Pseudodistomin C, B triacetate, and Pseudodistomin F, have been undertaken to provide access to these complex molecules and their analogs for further biological evaluation. Diastereoselective synthesis strategies have been developed for the core piperidine (B6355638) structure found in pseudodistomins, demonstrating the chemical efforts involved in creating these compounds and their variants.

Development of Chemical Probes for Biological Investigations

Chemical probes are small molecules designed as selective tools to modulate the function of a specific protein or biological target in cells or organisms. They are essential for investigating protein function, validating potential drug targets, and exploring biological pathways. High-quality chemical probes possess sufficient potency and selectivity for their intended target to allow for meaningful interpretation of biological experiments.

Developing chemical probes often involves modifying a bioactive lead compound to include features suitable for biological studies, such as a tag for visualization or immobilization, while retaining the desired target interaction. These probes can be used in various biological investigations, including affinity pull-downs to isolate targets or imaging studies to track localization.

While the search results discuss the general development and utility of chemical probes in biological investigations, specific information on the development of chemical probes derived from this compound was not found. However, given the biological activity of this compound, the creation of a chemical probe based on its structure would be a valuable tool for elucidating its mechanism of action and identifying its direct molecular targets in cellular contexts. Such a probe could incorporate elements like biotin (B1667282) or a fluorescent tag to facilitate isolation or visualization of binding partners.

High-Throughput Screening (HTS) Methodologies in Pseudodistomin Research

High-Throughput Screening (HTS) is a drug discovery method that enables the rapid testing of large libraries of chemical compounds against a specific biological target or phenotypic assay. HTS leverages automation and miniaturization to quickly identify "hits" – compounds that show the desired activity – which can then serve as starting points for further medicinal chemistry optimization.

HTS is widely used in the pharmaceutical industry and academic research to accelerate the identification of bioactive molecules. It involves preparing compound libraries, developing miniaturized assays, utilizing robotic systems for liquid handling and manipulation, and employing sensitive detection technologies to measure biological responses.

This compound and B have been mentioned in the context of high-throughput screening. Natural product extracts, including those containing pseudodistomins, are often subjected to HTS to identify fractions or compounds with desired biological activities. While the specific details of HTS campaigns involving this compound were not extensively provided, its identification as a bioactive compound suggests it may have been discovered or further evaluated through screening methodologies. HTS can be used to screen libraries of pseudodistomin analogs to identify those with improved potency or selectivity, complementing SAR and rational design efforts.

Compound Names and PubChem CIDs

Biosynthetic Research of Pseudodistomin a

Proposed Biosynthetic Pathways of Pseudodistomin Alkaloids

The biosynthesis of marine alkaloids, including piperidine (B6355638) derivatives like pseudodistomins, often involves amino acid precursors. For other marine alkaloids such as haouamines, the oxygenation pattern suggests either an unusual loss of a hydroxyl group from tyrosine or the involvement of an undescribed meta-hydroxylated amino acid precursor. mdpi.com This highlights the potential for unique or modified amino acids serving as building blocks for marine alkaloids.

For pseudodistomin C, a related piperidine alkaloid also isolated from Pseudodistoma kanoko, synthetic studies have explored potential precursors. nih.govresearchgate.net One study describes a synthetic precursor based on a trisubstituted benzenesulfonylmethylpiperidine derived from (S)-pyroglutaminol. nih.gov Another approach to the hydroxypiperidine core structure of pseudodistomin alkaloids has been explored using ring expansion of γ-silyloxy-γ-lactams. researchgate.net While these studies focus on chemical synthesis, they provide insights into the structural elements and potential building blocks that might be involved in the natural biosynthetic process.

Enzymatic Studies and Precursor Incorporation Experiments in Biosynthesis

Direct enzymatic studies and precursor incorporation experiments specifically detailing the biosynthesis of Pseudodistomin A are not prominently featured in the provided search results. However, research on the biosynthesis of other natural products, such as the C-nucleoside antibiotic pseudouridimycin, demonstrates the power of bioinformatic analysis and mutational knockouts to define biosynthetic pathways and identify key enzymes involved in precursor modification and bond formation. nih.gov Studies on the biosynthesis of pyoverdines also illustrate the role of specific enzymes, such as halogenases and pyridoxal-5-phosphate-dependent enzymes, in modifying amino acid precursors and forming cyclic structures. u-tokyo.ac.jpmicrobialcell.com These examples suggest that similar enzymatic machinery could be involved in the biosynthesis of pseudodistomin alkaloids, potentially involving enzymes that catalyze steps like cyclization, hydroxylation, and the formation of the dienyl side chain.

Precursor incorporation experiments, where labeled potential precursors are fed to the producing organism, are a common technique to elucidate biosynthetic pathways. While not found for this compound in the search results, this method has been applied to study the biosynthesis of other natural products, such as eliamid, where 13C-labeled precursors were used to investigate its formation. researchgate.net Such experiments would be valuable in identifying the specific amino acids or other small molecules that serve as the starting materials for this compound biosynthesis.

Synthetic Biology Approaches for Enhanced Production and Analog Generation

Synthetic biology offers powerful tools for both enhancing the production of natural products and generating novel analogs. nih.govfrontiersin.orgrsc.org By designing and engineering artificial biological pathways or redesigning existing ones, it is possible to reprogram organisms for the production of desired compounds. nih.govresearchgate.net

For natural products with complex biosynthetic pathways, synthetic biology can be used to reconstruct these pathways in heterologous hosts, potentially leading to higher yields and more controlled production compared to isolation from native sources. nih.govfrontiersin.org This involves identifying the genes encoding the biosynthetic enzymes, optimizing their expression in a suitable host organism, and engineering the metabolic flux to favor the production of the target compound. frontiersin.orgnih.gov

Furthermore, synthetic biology enables the generation of natural product analogs. rsc.org By modifying the genes encoding biosynthetic enzymes or introducing alternative enzymes, it is possible to alter the biosynthetic pathway to produce structural variants of the natural product. rsc.orgrsc.org This combinatorial biosynthesis approach can lead to libraries of novel compounds with potentially altered or improved biological activities. rsc.orgrsc.org While specific applications of synthetic biology for enhanced production or analog generation of this compound are not detailed in the search results, the general principles and demonstrated successes in producing other complex natural products suggest that these approaches hold significant potential for future research on pseudodistomin alkaloids.

Future Research Directions and Therapeutic Potential of Pseudodistomin a

Advancements in Asymmetric Synthesis for Scalable and Sustainable Production

The asymmetric synthesis of natural products like Pseudodistomin A is a significant area of research, particularly when aiming for scalable and sustainable production. Asymmetric synthesis is crucial for producing enantiomerically pure compounds, which is often essential for desired biological activity and minimizing potential side effects chiralpedia.com. Scaling up asymmetric reactions from the laboratory to industrial levels presents challenges related to reaction efficiency, the cost of chiral catalysts, and maintaining high enantioselectivity chiralpedia.com.

Future advancements in this area for this compound would likely focus on developing more efficient and cost-effective synthetic routes. This could involve exploring novel catalytic systems, optimizing reaction conditions for larger scales, and developing strategies for catalyst recovery and recycling to reduce waste and improve sustainability numberanalytics.com. Process development will be key, considering factors like batch versus continuous processing and reactor design to maximize efficiency and selectivity numberanalytics.com. Research into asymmetric synthesis has demonstrated success in producing complex molecules with high enantioselectivity, highlighting the potential for similar achievements with this compound numberanalytics.comorganic-chemistry.org. The total synthesis of related pseudodistomins, such as Pseudodistomin C and E, has been reported, providing a foundation for developing scalable routes to this compound researchgate.netox.ac.uk.

Comprehensive Molecular Target Identification and Validation Using Advanced Chemical Biology Tools

Identifying and validating the specific molecular targets of this compound is a critical step in understanding its mechanism of action and realizing its therapeutic potential. Molecular targets are typically biological entities, such as proteins or genes, that interact with and are modulated by a compound technologynetworks.com. Understanding these interactions is fundamental for rational drug design and predicting potential efficacy and side effects openaccessjournals.com.

Advanced chemical biology tools are essential for this process. Techniques such as affinity-based methods, genetic approaches, computational modeling, and chemical proteomics can be employed to identify the proteins or other biomolecules that this compound binds to or interacts with researchgate.net. Target validation involves demonstrating the functional role of the identified target in the disease or biological process of interest technologynetworks.com. This can involve techniques like using small interfering RNAs (siRNAs) to mimic the effect of the compound by suppressing the expression of the target protein and observing the resulting phenotype technologynetworks.com. High-throughput screening techniques, coupled with advances in molecular biology and genomics, are accelerating the identification and validation of novel molecular targets openaccessjournals.com. Future research will likely utilize these tools to definitively identify the targets of this compound, providing crucial insights into how it exerts its biological effects.

Exploration of Novel Biological Activities and Broad Therapeutic Applications

This compound, as a marine natural product, belongs to a class of compounds known for their diverse and potent biological activities. Pseudodistomins, in general, have shown significant biological activities, including antitumor activity . Marine ascidians, the source of pseudodistomins, are known to produce a wide array of bioactive compounds with potential as therapeutic agents, particularly in the treatment of microbial infections mdpi.com.

Future research will focus on a comprehensive exploration of novel biological activities of this compound beyond those already identified. This could involve screening the compound against a wider range of disease models, including various types of cancer, infectious diseases (bacterial, fungal, and viral), inflammatory conditions, and neurological disorders. Given the diverse activities observed in other marine natural products, it is plausible that this compound possesses additional therapeutic properties waiting to be discovered mdpi.com. Detailed research findings from these explorations, potentially including in vitro and in vivo studies, will be crucial in determining the breadth of its therapeutic applications. The identification of specific molecular targets (as discussed in section 8.2) will further guide the exploration of its potential in target-specific therapies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.